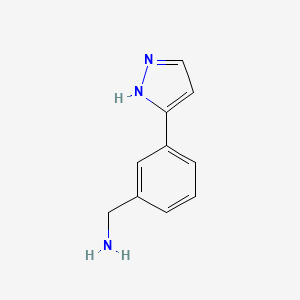
(3-(1H-Pyrazol-3-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-Pyrazol-3-yl)phenyl)methanamine is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Pyrazol-3-yl)phenyl)methanamine typically involves the reaction of a pyrazole derivative with a benzyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the benzyl halide, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(3-(1H-Pyrazol-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
(3-(1H-Pyrazol-3-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (3-(1H-Pyrazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (1-Phenyl-1H-pyrazol-3-yl)methanamine
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- (1-Phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
(3-(1H-Pyrazol-3-yl)phenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials.
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
[3-(1H-pyrazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H11N3/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,7,11H2,(H,12,13) |
InChIキー |
LCEPVUBFYNACIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
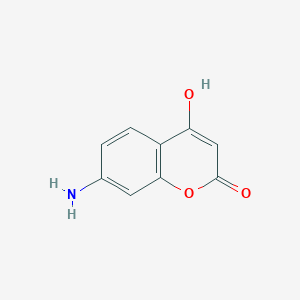

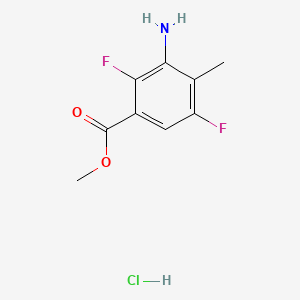
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
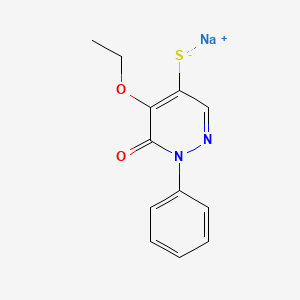
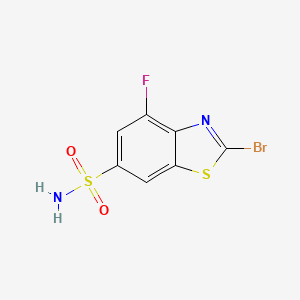
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)

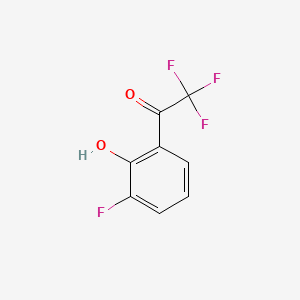

![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)

